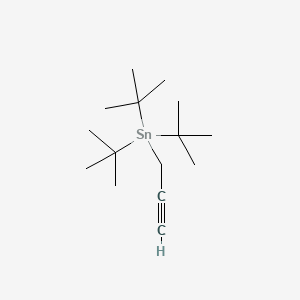![molecular formula C17H27NOSi B14331385 Cyclopentyl(phenyl)[2-(pyrrolidin-1-yl)ethyl]silanol CAS No. 104549-78-2](/img/structure/B14331385.png)
Cyclopentyl(phenyl)[2-(pyrrolidin-1-yl)ethyl]silanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentyl(phenyl)[2-(pyrrolidin-1-yl)ethyl]silanol is a compound that features a unique combination of cyclopentyl, phenyl, pyrrolidinyl, and silanol groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl(phenyl)[2-(pyrrolidin-1-yl)ethyl]silanol typically involves the reaction of cyclopentyl and phenyl groups with a pyrrolidinyl ethyl silanol precursor. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopentyl(phenyl)[2-(pyrrolidin-1-yl)ethyl]silanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanone derivatives.
Reduction: Reduction reactions can convert the silanol group to a silane.
Substitution: The compound can participate in substitution reactions where the pyrrolidinyl or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield silanone derivatives, while reduction can produce silane compounds.
Wissenschaftliche Forschungsanwendungen
Cyclopentyl(phenyl)[2-(pyrrolidin-1-yl)ethyl]silanol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of advanced materials with specific properties, such as enhanced stability and reactivity
Wirkmechanismus
The mechanism of action of Cyclopentyl(phenyl)[2-(pyrrolidin-1-yl)ethyl]silanol involves its interaction with molecular targets through its silanol group. This interaction can lead to the formation of hydrogen bonds and other non-covalent interactions, influencing the compound’s reactivity and stability. The pathways involved may include binding to specific proteins or enzymes, altering their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexyl(phenyl)[2-(pyrrolidin-1-yl)ethyl]silanol: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
Phenyl[2-(pyrrolidin-1-yl)ethyl]silanol: Lacks the cyclopentyl group, making it less sterically hindered.
Cyclopentyl(phenyl)[2-(pyrrolidin-1-yl)ethyl]silane: Similar but with a silane group instead of a silanol group
Uniqueness
Cyclopentyl(phenyl)[2-(pyrrolidin-1-yl)ethyl]silanol is unique due to the presence of the silanol group, which imparts specific reactivity and stability characteristics
Eigenschaften
CAS-Nummer |
104549-78-2 |
|---|---|
Molekularformel |
C17H27NOSi |
Molekulargewicht |
289.5 g/mol |
IUPAC-Name |
cyclopentyl-hydroxy-phenyl-(2-pyrrolidin-1-ylethyl)silane |
InChI |
InChI=1S/C17H27NOSi/c19-20(17-10-4-5-11-17,16-8-2-1-3-9-16)15-14-18-12-6-7-13-18/h1-3,8-9,17,19H,4-7,10-15H2 |
InChI-Schlüssel |
WUFUEOYMDAYTGW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)[Si](CCN2CCCC2)(C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


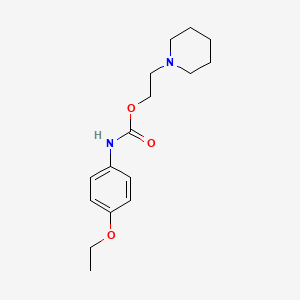
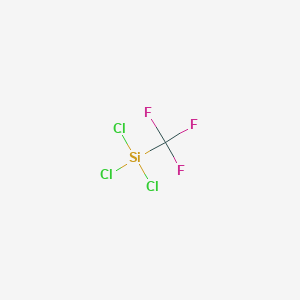
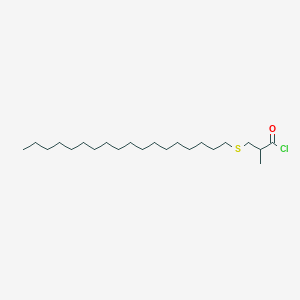
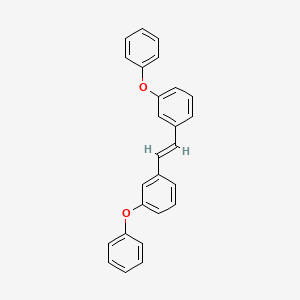
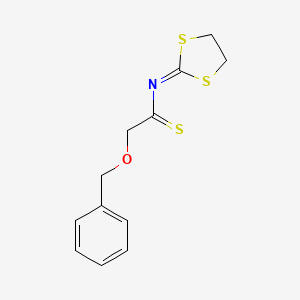
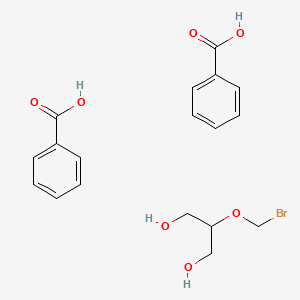

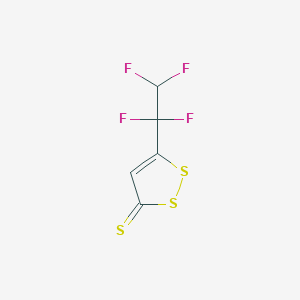
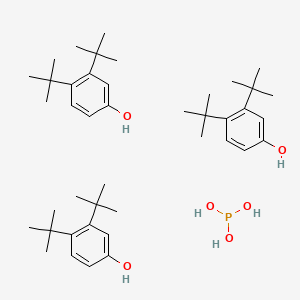
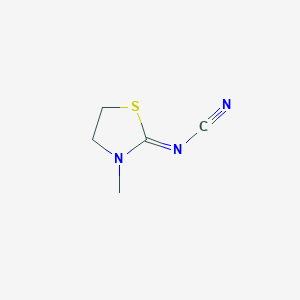
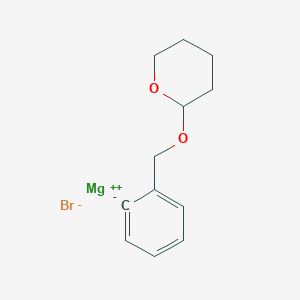
![1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)-5,6-dihydro-](/img/structure/B14331382.png)
![4-[2-(Methanesulfonyl)ethyl]benzene-1,2-diol](/img/structure/B14331396.png)
